molecular formula C20H19BrClN3OS B3299764 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 899931-46-5

2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B3299764
CAS No.: 899931-46-5
M. Wt: 464.8 g/mol
InChI Key: FSWQXTQJUMHBHF-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a 4-bromophenyl group at the 5-position of the imidazole ring, with ethyl and methyl groups at the 2-position, and a sulfanyl-linked acetamide moiety substituted by a 4-chlorophenyl group.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3OS/c1-3-20(2)24-18(13-4-6-14(21)7-5-13)19(25-20)27-12-17(26)23-16-10-8-15(22)9-11-16/h4-11H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWQXTQJUMHBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors, such as chalcones and urea analogs, under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Analogs
  • 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (Mol. Wt. 462.790, ChemSpider ID 26306345):
    This analog replaces the ethyl and methyl groups on the imidazole ring with an allyl substituent. The allyl group introduces greater conformational flexibility, which may alter binding kinetics or metabolic stability compared to the target compound’s rigid ethyl/methyl substitution .
  • N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS EN300-138710): Substitutes the 4-bromophenyl group with a 4-chlorophenyl moiety and lacks alkyl groups on the imidazole.

Table 1: Structural Comparison of Imidazole Derivatives

Compound Imidazole Substituents Aryl Groups (Position) Molecular Weight Key Features
Target Compound 2-Ethyl, 2-methyl 5-Bromophenyl, N-4-ClPh ~494.55 (est.) Rigid alkyl groups, Br/Cl
Allyl-substituted Analog 1-Allyl 5-Bromophenyl, N-4-ClPh 462.790 Flexible allyl group
4-ClPh-substituted Analog None (1H-imidazole) 5-ClPh, N-4-ClPh ~381.26 (est.) Smaller halogen, no alkyls
Pyridazinone and Oxadiazole Derivatives
  • Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): These compounds feature a pyridazinone core instead of imidazole.
  • 1,3,4-Oxadiazole Derivatives :
    Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole show 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) . The imidazole-based target compound may have distinct pharmacokinetic profiles due to differences in ring aromaticity and substituent electronics.

Table 2: Pharmacological Comparison with Heterocyclic Analogs

Compound Type Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazole Br/Cl, ethyl/methyl, sulfanyl Not reported in evidence
Pyridazinone Pyridazinone Methoxybenzyl, BrPh FPR2 agonism, calcium mobilization [4]
1,3,4-Oxadiazole Oxadiazole Bromophenylpropanone, ClPh 59.5% anti-inflammatory (20 mg/kg) [2]

Biological Activity

The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic molecule with potential biological significance. Its structure features a sulfanyl group, an imidazole ring, and an acetamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3OSC_{21}H_{22}BrN_{3}OS with a molecular weight of approximately 444.4 g/mol. The presence of the bromophenyl and chlorophenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Key Structural Features

FeatureDescription
Sulfanyl Group Contributes to chemical reactivity
Imidazole Ring Known for diverse biological activities
Acetamide Moiety Involved in hydrogen bonding interactions

Biological Activity

Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on available literature.

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi. A study demonstrated that certain imidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that the imidazole ring is essential for antimicrobial activity due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely explored. In vitro studies using human breast adenocarcinoma cell lines (e.g., MCF7) revealed that specific derivatives exhibit cytotoxic effects, likely through mechanisms involving apoptosis induction and cell cycle arrest . The presence of electron-withdrawing groups, such as bromine and chlorine, may enhance the compound's effectiveness by increasing electron density in critical areas of the molecule.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A synthesized derivative similar to This compound was tested against various pathogens using a turbidimetric method. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Activity
    • A related compound was evaluated for its anticancer effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The study found that the compound induced substantial cytotoxicity at micromolar concentrations, with a calculated IC50 value indicating effective growth inhibition.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of these compounds with target receptors. Such studies provide insights into how structural variations impact biological activity. For instance, docking simulations indicated that the presence of the sulfanyl group enhances binding affinity to specific enzymes involved in cancer metabolism .

Q & A

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

  • Answer :
  • Dose-response normalization : Use Hill slopes to compare potency .
  • Cell-line specificity : Validate target expression (e.g., EGFR, HER2) via Western blot .

Structural & Analytical Considerations

Q. What crystallographic techniques resolve disorder in the imidazole ring?

  • Answer :
  • High-resolution X-ray : Refine occupancy ratios for disordered ethyl/methyl groups .
  • Hirshfeld surface analysis : Maps intermolecular interactions influencing packing .

Q. How does halogen substitution (Br/Cl) impact electronic properties?

  • Answer :
  • Hammett constants : Bromine’s −I effect increases electrophilicity at the imidazole C4 position .
  • DFT calculations : Compare charge distribution in bromo vs. chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

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